3-(3-Phenylpropyl)aniline
Overview
Description
“3-(3-Phenylpropyl)aniline” is a chemical compound with potential interest in various fields due to its structural components. Aniline derivatives, including this compound, are crucial in synthesizing a wide range of materials, including polymers, dyes, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of aniline derivatives often involves catalytic reactions, palladium-catalyzed direct C–H arylation, or reactions with carbon dioxide for the formation of azole compounds. For example, the synthesis of 2-(azolyl)anilines involves effective nucleophilic cyclocondensation reactions, demonstrating the versatility of aniline derivatives in producing complex heterocyclic structures (Antypenko et al., 2017).
Molecular Structure Analysis
The molecular structure of aniline derivatives can significantly influence their reactivity and physical properties. Techniques such as high-resolution magnetic resonance spectroscopy and ab initio calculations are essential tools for understanding the conformation and electronic structure of these compounds (Issac & Tierney, 1996).
Chemical Reactions and Properties
Aniline derivatives engage in various chemical reactions, reflecting their rich chemistry. For instance, reactions with carbon dioxide to produce functionalized azole compounds highlight the reactivity of aniline derivatives toward both electrophilic and nucleophilic agents, forming products with potential biological activity (Vessally et al., 2017).
Physical Properties Analysis
The physical properties of aniline derivatives, such as solubility, boiling and melting points, and stability, are crucial for their application in various domains. These properties are influenced by the molecular structure, including substituents on the phenyl ring and the nature of the aniline derivative itself.
Chemical Properties Analysis
The chemical properties of “3-(3-Phenylpropyl)aniline” would be influenced by the phenylpropyl group attached to the aniline nitrogen. This could affect its basicity, reactivity towards electrophiles and nucleophiles, and participation in hydrogen bonding and other intermolecular interactions. Studies on similar compounds, such as the genotoxic activities of aniline and its metabolites, provide insight into the reactivity and potential applications of aniline derivatives in various fields, including materials science and pharmacology (Bomhard & Herbold, 2005).
Scientific Research Applications
Luminescent Properties and Electroluminescence
- Application in Electroluminescence : 3-(3-Phenylpropyl)aniline derivatives have been utilized in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit properties suitable for use in organic light-emitting diodes (OLEDs), with one such complex demonstrating an external quantum efficiency of 14.7% in OLED devices (Vezzu et al., 2010).
Environmental and Analytical Chemistry
- Enzyme Interaction with Herbicides : Research has identified interactions between enzymes from soil bacteria and phenylcarbamate herbicides, which include aniline derivatives. This indicates potential applications in environmental bioremediation or the study of soil chemistry (Kearney & Kaufman, 1965).
- Potentiometric Sensors for Glucose : Aniline derivatives, including poly(aniline), have been used in the development of nonenzymatic glucose sensors. These sensors utilize the inductive effect on the pK(a) of poly(aniline), suggesting applications in medical diagnostics and analytical chemistry (Shoji & Freund, 2001).
Materials Science and Engineering
- Corrosion Inhibition : Aniline derivatives have been explored as corrosion inhibitors for metals in acidic environments. Such compounds show promise in protecting materials in industrial settings (Daoud et al., 2014).
- Copolymer Films : Aniline and its derivatives have been used in the creation of copolymer films with distinct surface structural features, which have potential applications in nanotechnology and materials engineering (Porter, Caple, & Lee, 1992).
Energy and Catalysis
- Photocatalytic Conversion : Aniline derivatives have been studied in the photocatalytic conversion of nitrobenzene to aniline, using cadmium sulfide quantum dots as catalysts. This process, which includes sequential proton-coupled electron transfers, has implications for sustainable chemistry and energy conversion (Jensen, Homan, & Weiss, 2016).
Biochemical and Pharmaceutical Research
- NH3 Sensing Properties : Aniline reduced graphene oxide has been investigated for its NH3 gas sensing properties, with potential applications in environmental monitoring and industrial safety (Huang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-(3-phenylpropyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAYIGFFATDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330169 | |
Record name | 3-(3-phenylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropyl)aniline | |
CAS RN |
80861-05-8 | |
Record name | 3-(3-phenylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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